L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-
Brand Name: Vulcanchem
CAS No.: 119018-04-1
VCID: VC20861160
InChI: InChI=1S/C7H9F4NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1
SMILES: CC(=O)NC(CSC(C(F)F)(F)F)C(=O)O
Molecular Formula: C7H9F4NO3S
Molecular Weight: 263.21 g/mol

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-

CAS No.: 119018-04-1

Cat. No.: VC20861160

Molecular Formula: C7H9F4NO3S

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- - 119018-04-1

Specification

CAS No. 119018-04-1
Molecular Formula C7H9F4NO3S
Molecular Weight 263.21 g/mol
IUPAC Name (2R)-2-acetamido-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C7H9F4NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1
Standard InChI Key WTKFIVHIYDNBBD-BYPYZUCNSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(C(F)F)(F)F)C(=O)O
SMILES CC(=O)NC(CSC(C(F)F)(F)F)C(=O)O
Canonical SMILES CC(=O)NC(CSC(C(F)F)(F)F)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator